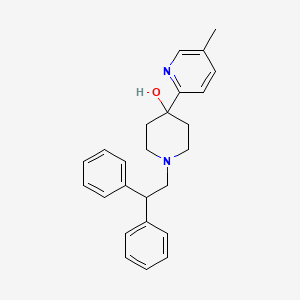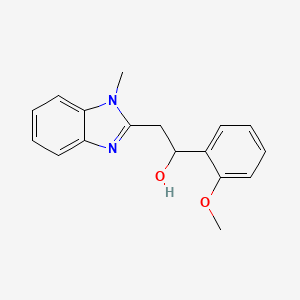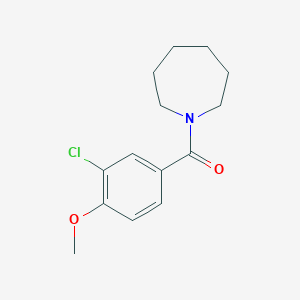
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a heterocyclic compound that contains a thiadiazole ring and a pyrrolidine ring, which are known to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the replication of various viruses, including HIV and HCV. Additionally, it has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide in lab experiments include its potential as a therapeutic agent and its ability to inhibit various biological activities. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide. These include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Development of new analogs with improved therapeutic properties.
3. Studies to evaluate its potential as a treatment for various diseases, including cancer, viral infections, and inflammatory diseases.
4. Studies to evaluate its potential toxicity and safety in vivo.
5. Studies to evaluate its pharmacokinetic properties and optimize its dosing regimen.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its potential as a therapeutic agent has been explored in various disease models, including cancer, viral infections, and inflammatory diseases. However, further studies are needed to fully understand its mechanism of action and evaluate its potential as a treatment for various diseases.
Synthesemethoden
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide involves the reaction of 5-benzyl-1,3,4-thiadiazol-2-amine with 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biological activities such as anti-inflammatory, antitumor, and antiviral activities. Its potential as a therapeutic agent has been explored in various disease models, including cancer, viral infections, and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-11(2)21-10-13(9-15(21)22)16(23)18-17-20-19-14(24-17)8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYKRQQVWMSOLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-oxo-2-{[4-(1-piperidinyl)phenyl]amino}ethyl)-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5426056.png)
![7-(3-methyl-2-furoyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5426072.png)
![8-(3-methyl-2-buten-1-yl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5426085.png)
![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5426096.png)
![4-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5426107.png)





![2-(2-ethoxy-4-{[1-(2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5426135.png)

![methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5426148.png)